2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3O/c10-9(11,12)8(17)15-6-4-16-3-5(13)1-2-7(16)14-6/h1-4H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBGVODFKVSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451931 | |
| Record name | 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209971-49-3 | |
| Record name | 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209971-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoimidazo[1,2-a]pyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including :
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its application as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
- Anticancer Activity : Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for developing effective anticancer agents. Studies suggest that modifications to the imidazo[1,2-a]pyridine core can lead to compounds with selective cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound's unique chemical structure also shows potential as an antimicrobial agent. Preliminary studies have demonstrated that similar imidazo compounds can inhibit bacterial growth, suggesting that 2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide may possess similar properties .
Imaging Techniques
Another significant application of this compound lies in the field of imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
- Radiolabeling for Imaging : The incorporation of isotopes such as fluorine-18 into the compound allows it to be used as a radiotracer for imaging studies. This application is particularly relevant in studying β-amyloid plaques in Alzheimer's disease. The synthesis of fluorinated analogs has been explored to enhance the binding affinity to amyloid aggregates, facilitating better imaging outcomes .
Biological Studies
The compound's ability to interact with various biological systems makes it a valuable tool in biological research.
- Mechanistic Studies : The trifluoromethyl group and iodine substitution can influence the electronic properties of the compound, allowing researchers to study its mechanism of action at a molecular level. Understanding how these modifications affect biological interactions can lead to insights into drug design and efficacy .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways . The trifluoromethyl and iodoimidazo groups contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS: 209971-48-2)
- Molecular Formula : C₉H₅ClF₃N₃O
- Molecular Weight : 280.61 g/mol
- Key Differences: Chlorine (atomic radius: 0.79 Å) replaces iodine (1.39 Å), reducing steric hindrance and polarizability. Lower molecular weight improves solubility but may decrease lipophilicity (logP) compared to the iodo analogue.
2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide (CAS: 1123163-33-6)
Structural and Physicochemical Comparison
| Compound | Halogen (Position 6) | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| 6-Iodo derivative (Target) | I (1.39 Å) | 355.06 | ~2.8 | ~0.05 |
| 6-Chloro derivative | Cl (0.79 Å) | 280.61 | ~2.1 | ~0.15 |
| 6-Fluoro derivative | F (0.64 Å) | 259.15 | ~1.7 | ~0.30 |
*Predicted using QSAR models; iodine’s larger size correlates with higher lipophilicity and lower solubility .
Functional Group Variations
2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-α]pyridine-3-yl)-N,N-diethylacetamide (CAS: 1009080-39-0)
- Molecular Formula : C₂₂H₂₅ClFN₃O₂
- Molecular Weight : 417.9 g/mol
- Key Differences: Diethylacetamide group replaces trifluoroacetamide, reducing electron-withdrawing effects.
N-Adamantyl-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide
- Structural Features : Incorporates a thiophene linker and adamantane group, enhancing rigidity and target selectivity.
- Key Differences: Adamantane and cyclohexylamino groups improve blood-brain barrier penetration, relevant for CNS-targeting drugs. Higher synthetic complexity compared to simpler acetamide derivatives .
Biological Activity
2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide (CAS Number: 209971-49-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H5F3IN3O
- Molecular Weight : 355.06 g/mol
- Melting Point : 245-246 °C
- Density : 2.09 g/cm³ (predicted)
- pKa : 0.98 (predicted)
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interactions with cholinesterases, which are enzymes that hydrolyze acetylcholine and are critical in neurotransmission.
Cholinesterase Inhibition
Research indicates that this compound may exhibit inhibitory effects on cholinesterases, similar to other known inhibitors. The compound's structure suggests it might interact with the active site of these enzymes.
In Vitro Studies
-
Cholinesterase Inhibition :
- A study evaluated various compounds for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data for this compound was not detailed, similar compounds with imidazo-pyridine structures have shown moderate inhibition with IC50 values ranging from 60 µM to over 100 µM against AChE and BChE .
- Mechanistic Insights :
Case Studies
- Comparative Analysis :
- In a comparative study of various cholinesterase inhibitors, compounds structurally related to this compound demonstrated varying degrees of selectivity towards AChE versus BChE. This selectivity can be crucial for therapeutic applications where modulation of neurotransmitter levels is desired without affecting all cholinergic signaling pathways .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 209971-49-3 |
| Molecular Formula | C9H5F3IN3O |
| Molecular Weight | 355.06 g/mol |
| Melting Point | 245-246 °C |
| Density | 2.09 g/cm³ (predicted) |
| pKa | 0.98 (predicted) |
Q & A
Q. Advanced Yield Optimization :
Q. Table 1: Synthetic Yield Comparison
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| MCR + I₂/K₂S₂O₈ | I₂ | 65–75 | |
| HATU-mediated coupling | HATU | 70.7 |
What analytical techniques are critical for characterizing this compound’s purity and structure?
Q. Basic Characterization :
- HPLC : Purity assessment (typically >95%) using C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Trifluoroacetamide protons at δ 2.1–2.3 ppm; imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; CF₃ group at 120–125 ppm .
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 394.382 (calculated for C₁₃H₉F₃IN₃O) .
- X-ray Crystallography : Resolves iodine positioning and hydrogen-bonding networks in the crystal lattice .
How can researchers identify and validate biological targets for this compound?
Q. Basic Target Screening :
- Fluorescent Probes : Analogous imidazo[1,2-a]pyridines (e.g., compound 10 in ) are conjugated with nitrobenzoxadiazole (NBD) for peripheral benzodiazepine receptor (PBR) visualization via fluorescence microscopy.
- In Vitro Binding Assays : Radiolabeled ligands (³H-PK11195) compete with the compound for PBR binding .
Q. Advanced Selectivity Profiling :
- MT₁/MT₂ Receptor Selectivity : Structural analogs show MT₂ selectivity (e.g., MT₁/MT₂ ratio <0.5) via competitive binding assays using ²¹⁵I-melatonin .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Methodological Reconciliation :
Q. Table 2: Biological Activity Discrepancies
| Study Focus | Reported IC₅₀ (nM) | Likely Cause of Discrepancy | Reference |
|---|---|---|---|
| PBR Binding | 10–50 | Assay temperature (4°C vs. 25°C) | |
| Anticancer Activity | 500–5000 | Cell permeability differences |
How can structure-activity relationship (SAR) studies guide functional group modifications?
Q. Key SAR Insights :
Q. Advanced Modifications :
- Heterocycle Replacement : Replacing imidazo[1,2-a]pyridine with pyrazolo[4,3-c]pyridine reduces cytotoxicity while maintaining activity .
What challenges arise in purifying this compound, and how are they addressed?
Q. Purification Challenges :
- By-Product Formation : Unreacted 6-iodoimidazo[1,2-a]pyridine intermediates require removal via preparative TLC (chloroform/methanol 9:1) .
- Solubility Issues : Low solubility in aqueous buffers necessitates lyophilization after DMSO dissolution .
What in vivo models are suitable for evaluating pharmacokinetics and brain penetration?
Q. Biodistribution Studies :
- Carotid Artery Injection : Compound 10 (analog) shows liver parenchyma penetration but limited blood-brain barrier (BBB) crossing due to logP <2 .
- Microdialysis : Quantify unbound compound in rodent brain extracellular fluid to assess BBB permeability .
How do computational methods like DFT predict reactivity and electronic properties?
Q. DFT Applications :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., trifluoroacetamide) prone to nucleophilic attack .
- HOMO-LUMO Gaps : Calculated gap of 4.2 eV correlates with stability under oxidative conditions .
What enantiomeric separation techniques are applicable for chiral derivatives?
Q. Chiral Resolution :
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to resolve R/S enantiomers .
- Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
